(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride
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Overview
Description
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C9H13Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride typically involves the reaction of 3,5-dimethyl-4-methoxy-2-pyridinemethanol with hydrochloric acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as chloroform or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques like column chromatography and recrystallization is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, primary amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
- 3,5-Dimethyl-4-methoxypyridine
- 4-Methoxy-3,5-dimethylpicolinonitrile
Uniqueness
(4-Methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methanamine group, in particular, allows for a wide range of chemical modifications, making it a versatile intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H15ClN2O |
---|---|
Molecular Weight |
202.68 g/mol |
IUPAC Name |
(4-methoxy-3,5-dimethylpyridin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H14N2O.ClH/c1-6-5-11-8(4-10)7(2)9(6)12-3;/h5H,4,10H2,1-3H3;1H |
InChI Key |
ZXKSXAAMZGZCOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)CN.Cl |
Origin of Product |
United States |
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